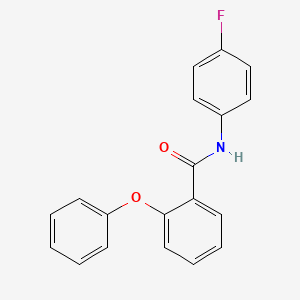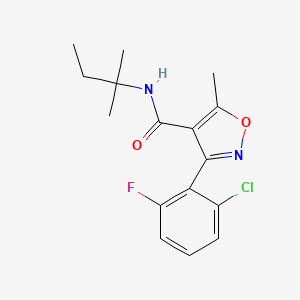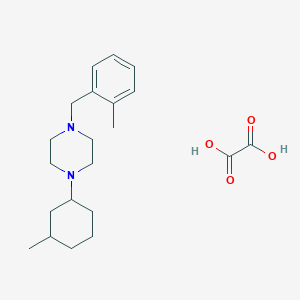![molecular formula C16H13Cl2NO B4970659 3-[(3,5-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B4970659.png)
3-[(3,5-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3,5-dichlorophenyl)amino]-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DCFP, and it is a member of the chalcone family of compounds. DCFP has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. In
Wirkmechanismus
The mechanism of action of DCFP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DCFP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of various kinases, including protein kinase C (PKC) and mitogen-activated protein kinase (MAPK).
Biochemical and physiological effects:
DCFP has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. DCFP has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DCFP has been shown to have antioxidant properties, which could help protect against oxidative stress and damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DCFP in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable and consistent tool for researchers. However, one limitation of using DCFP is that it can be difficult to work with, as it is a highly reactive compound that can be unstable under certain conditions.
Zukünftige Richtungen
There are many potential future directions for research on DCFP. One area of interest is the development of new drugs and therapies based on the anti-inflammatory, anti-cancer, and antioxidant properties of DCFP. Additionally, further research is needed to fully understand the mechanism of action of DCFP and its effects on various signaling pathways and enzymes. Finally, research is needed to explore the potential applications of DCFP in the treatment of various diseases, including cardiovascular disease and neurodegenerative disorders.
Conclusion:
In conclusion, DCFP is a promising compound with a wide range of potential applications in scientific research. Its anti-inflammatory, anti-cancer, and antioxidant properties make it a promising candidate for the development of new drugs and therapies. While there are limitations to working with DCFP, its well-understood properties and extensive research make it a reliable tool for researchers. Further research is needed to fully understand the mechanism of action of DCFP and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of DCFP involves the reaction of 3,5-dichloroaniline with 4-methylacetophenone in the presence of a base and a catalyst. This reaction results in the formation of DCFP, which can be purified and isolated using various techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
DCFP has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for the development of new drugs and therapies. DCFP has also been shown to have antioxidant properties, which could make it useful in the treatment of various diseases, including cardiovascular disease and neurodegenerative disorders.
Eigenschaften
IUPAC Name |
(E)-3-(3,5-dichloroanilino)-1-(4-methylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO/c1-11-2-4-12(5-3-11)16(20)6-7-19-15-9-13(17)8-14(18)10-15/h2-10,19H,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUDUBCPDOOWCC-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,5-dichloroanilino)-1-(4-methylphenyl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4970580.png)

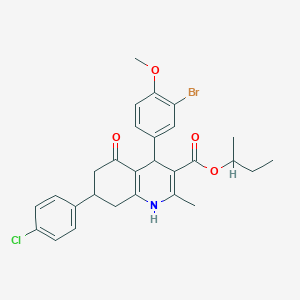
![methyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4970598.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4970619.png)
![dimethyl 2-{[phenyl(phenylthio)acetyl]amino}terephthalate](/img/structure/B4970629.png)
![5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B4970636.png)
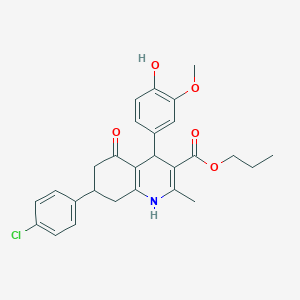
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4970641.png)
![N-(3-hydroxypropyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4970648.png)
